molecular formula C10H11Cl2NO B2391324 2,2-dichloro-N-(1-phenylethyl)acetamide CAS No. 39096-80-5

2,2-dichloro-N-(1-phenylethyl)acetamide

Cat. No.: B2391324
CAS No.: 39096-80-5
M. Wt: 232.1
InChI Key: OKVKOBMHKRIIOW-UHFFFAOYSA-N
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Description

2,2-Dichloro-N-(1-phenylethyl)acetamide is an organic compound with the molecular formula C10H11Cl2NO It is characterized by the presence of two chlorine atoms and a phenylethyl group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dichloro-N-(1-phenylethyl)acetamide typically involves the reaction of 2,2-dichloroacetamide with 1-phenylethylamine. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

2,2-dichloroacetamide+1-phenylethylamineThis compound\text{2,2-dichloroacetamide} + \text{1-phenylethylamine} \rightarrow \text{this compound} 2,2-dichloroacetamide+1-phenylethylamine→this compound

The reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the specific protocol used. Common solvents include dichloromethane and ethanol, and the reaction is often carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost considerations, and safety regulations. Industrial production typically emphasizes high yield and purity, often employing advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,2-Dichloro-N-(1-phenylethyl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, resulting in changes to its chemical structure and properties.

    Hydrolysis: The amide bond can be hydrolyzed in the presence of acids or bases, yielding corresponding carboxylic acids and amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents like ethanol or water.

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used.

    Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide, are employed for hydrolysis reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while hydrolysis typically produces carboxylic acids and amines.

Scientific Research Applications

2,2-Dichloro-N-(1-phenylethyl)acetamide has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound can be employed in studies related to enzyme inhibition and protein interactions.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,2-dichloro-N-(1-phenylethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to changes in cellular processes and biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dichloroacetamide: Lacks the phenylethyl group, resulting in different chemical properties and reactivity.

    N-(1-Phenylethyl)acetamide: Does not contain chlorine atoms, leading to variations in its chemical behavior and applications.

    2-Chloro-N-(1-phenylethyl)acetamide:

Uniqueness

2,2-Dichloro-N-(1-phenylethyl)acetamide is unique due to the presence of both chlorine atoms and the phenylethyl group. This combination imparts distinctive chemical properties, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

2,2-dichloro-N-(1-phenylethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2NO/c1-7(13-10(14)9(11)12)8-5-3-2-4-6-8/h2-7,9H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKVKOBMHKRIIOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90967976
Record name 2,2-Dichloro-N-(1-phenylethyl)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90967976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5335-13-7
Record name 2,2-Dichloro-N-(1-phenylethyl)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90967976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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